N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide
Description
This compound is an acetamide derivative featuring a pyrimidin-4-yloxy core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 4. The acetamide nitrogen is linked to a 2,3-dimethylphenyl group, contributing to its lipophilic character.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-13-5-4-6-18(15(13)3)24-19(26)12-27-20-11-14(2)23-21(25-20)16-7-9-17(22)10-8-16/h4-11H,12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUGNFJVQXAAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-fluoroaniline and acetylacetone under acidic or basic conditions.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dimethylphenyl halide reacts with the pyrimidine intermediate.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where the intermediate reacts with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Pyrimidine Modifications
2-{[2-(4-Chlorophenyl)-6-Methylpyrimidin-4-yl]oxy}-N-(2,3-Dimethylphenyl)acetamide
- Structural Difference : The 4-fluorophenyl group in the target compound is replaced with 4-chlorophenyl.
N-(4-Fluorophenyl)-2-{[6-Methyl-2-(3-Methylpiperidin-1-yl)Pyrimidin-4-yl]oxy}Acetamide
Heterocyclic Core Replacements
N-{4-[(5,6-Dimethylthieno[2,3-d]Pyrimidin-4-yl)Oxy]Phenyl}Acetamide (Compound 23)
- Structural Difference: A thieno[2,3-d]pyrimidine fused ring replaces the pyrimidine core.
- Melting point (202–203°C) indicates high crystallinity .
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(4-Phenoxyphenyl)Acetamide
Substituent Variations on Acetamide
LBJ Series (LBJ-01 to LBJ-11)
- Example: LBJ-01 (2-((3-Cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide).
- Structural Difference: A cyanopyridine replaces the pyrimidine core, and the acetamide nitrogen is linked to 4-fluorophenyl.
- Impact: The cyano group introduces electron-withdrawing effects, which may enhance reactivity in enzymatic environments. Lower yields (43%) in synthesis compared to the target compound’s analogues suggest challenges in scalability .
Flufenacet (Herbicide)
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a synthetic compound that belongs to the class of acetamides. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H25N3O3S2
- Molecular Weight : 443.6 g/mol
- IUPAC Name : N-(2,3-dimethylphenyl)-2-[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanylacetamide
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Signal Transduction Modulation : It could modulate pathways related to cell growth and apoptosis.
- DNA Interaction : Possible interference with DNA replication or repair mechanisms, affecting cell proliferation.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of pharmacological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine and acetamide structures possess significant antibacterial properties.
- Anticancer Activity : Some compounds in this class have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Anti-inflammatory Effects : There is evidence suggesting potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:
Table 1: Summary of Biological Activities in Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 5.0 | |
| Compound B | Anticancer | 12.0 | |
| Compound C | Anti-inflammatory | 8.5 |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of a related compound, it was found to significantly inhibit cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 12 μM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value of 5 μM, indicating potent antibacterial effects. The mode of action was proposed to involve disruption of bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
